

Molecular structure and weight of 3-(4-Chlorophenyl)-4'-methoxypropiofenone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-4'-methoxypropiofenone

CAS No.: 111302-55-7

Cat. No.: B038690

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Technical Whitepaper: 3-(4-Chlorophenyl)-4'-methoxypropiofenone

Molecular Architecture, Synthetic Protocols, and Pharmacological Relevance[1][2]

Executive Summary

3-(4-Chlorophenyl)-4'-methoxypropiofenone (CAS: 111302-55-7) is a diarylpropanoid belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 4-methoxy-substituted benzoyl moiety linked via a saturated ethylene bridge to a 4-chlorophenyl ring.[1][2] Unlike its unsaturated counterpart (the chalcone), this molecule possesses a flexible alkyl linker, imparting distinct steric and electronic properties that influence its binding affinity in protein-ligand interactions.[1][2] It serves as a critical intermediate in the synthesis of pleiotropic therapeutic agents, particularly in the development of anti-inflammatory and anti-parasitic candidates.[1][2]

Chemical Identity & Molecular Specifications

The compound is defined by a specific substitution pattern on the 1,3-diphenylpropane skeleton.^{[1][2]} The 4'-methoxy group acts as an electron-donating group (EDG) on the ketone-bearing ring, while the 4-chloro substituent provides lipophilicity and metabolic stability on the distal ring.^{[1][2]}

Table 1: Core Chemical Data

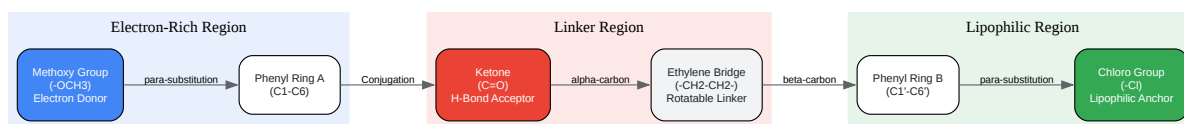
Parameter	Specification
IUPAC Name	3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
Common Name	4'-Methoxy-3-(4-chlorophenyl)propiophenone
CAS Registry Number	111302-55-7
Molecular Formula	
Molecular Weight	274.74 g/mol
Exact Mass	274.076 g/mol
SMILES	<chem>COc1ccc(cc1)C(=O)CCc2ccc(Cl)cc2</chem>
InChIKey	ZBTZYDKQZYEMDA-UHFFFAOYSA-N

Molecular Architecture & Connectivity

The molecule's biological activity is dictated by its pharmacophores: the hydrogen-bond accepting carbonyl, the lipophilic chlorophenyl tail, and the electron-rich methoxy head.^{[1][2]}

Figure 1: Structural Connectivity Map

The following diagram illustrates the functional connectivity and electronic zones of the molecule.^{[1][2]}



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Caption: Functional decomposition of **3-(4-Chlorophenyl)-4'-methoxypropiophenone** showing electronic zoning.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]

- Lipophilicity (LogP): Predicted values range from 4.1 to 4.2.[1][2] This indicates high lipophilicity, suggesting the compound will have high membrane permeability but may require formulation strategies (e.g., micronization or lipid-based delivery) to improve aqueous solubility.[1][2]
- Hydrogen Bonding:
 - Donors (HBD): 0
 - Acceptors (HBA): 2 (Ketone oxygen, Methoxy oxygen)[1][2]
- Rotatable Bonds: 4 (Methoxy-Ar, Ar-CO, CO-C, C-C).[1][2] This flexibility allows the molecule to adopt multiple conformations within a binding pocket.[1][2]
- Melting Point: While the unsaturated chalcone precursor melts at ~130–131 °C, the saturated dihydrochalcone typically exhibits a lower melting point due to the loss of planar rigidity.[1][2]

Synthetic Protocols

Two primary pathways are established for the synthesis of this scaffold. Method A is preferred for laboratory-scale structural variation, while Method B is often utilized for direct, scalable access.^{[1][2]}

Method A: The "Classic" Two-Step Route (Aldol + Hydrogenation)

This method allows for the independent modification of both aryl rings before coupling.^{[1][2]}

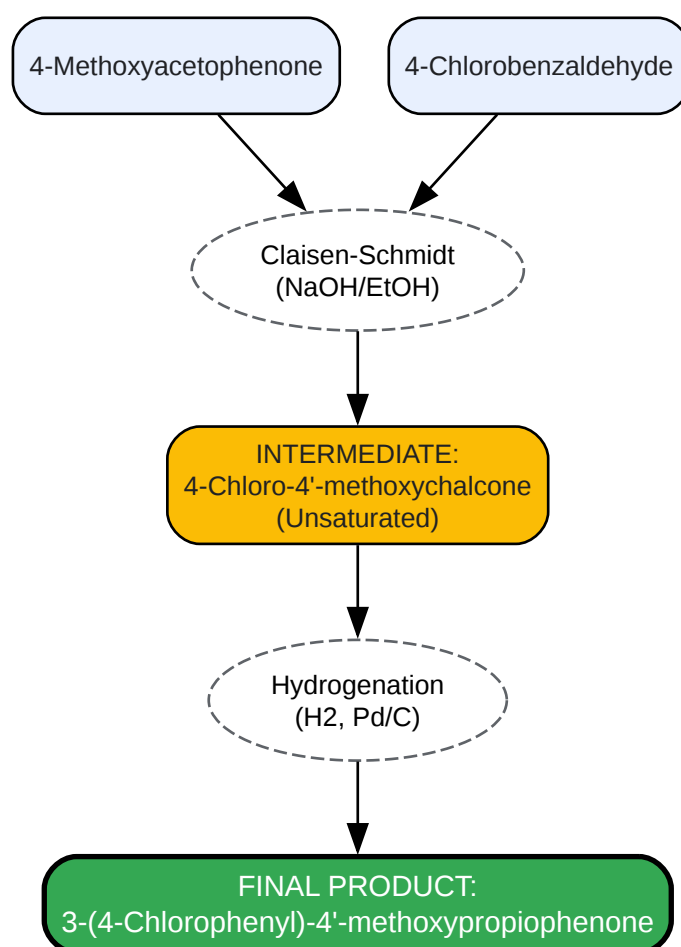
- Step 1: Claisen-Schmidt Condensation
 - Reagents: 4-Methoxyacetophenone + 4-Chlorobenzaldehyde.^{[1][2][3]}
 - Catalyst: NaOH (aq) in Ethanol.^{[1][2][3]}
 - Conditions: Room temperature, 2–4 hours.
 - Product: 4-Chloro-4'-methoxychalcone (Yellow precipitate).^{[1][2]}
 - Mechanism: Base-catalyzed aldol condensation followed by dehydration.^{[1][2]}
- Step 2: Catalytic Hydrogenation
 - Reagents: Chalcone intermediate +
gas (balloon or Parr shaker).
 - Catalyst: 10% Pd/C or Raney Nickel.^{[1][2]}
 - Solvent: Ethyl Acetate or Ethanol.^{[1][2][4]}
 - Conditions: Ambient pressure/temperature, monitor via TLC until alkene spot disappears.
 - Note: Careful monitoring is required to prevent reduction of the ketone or hydrogenolysis of the C-Cl bond (though C-Cl is generally stable under mild Pd/C conditions).^{[1][2]}

Method B: Friedel-Crafts Acylation^{[1][2][7]}

- Reagents: Anisole (Methoxybenzene) + 3-(4-Chlorophenyl)propionyl chloride.^{[1][2]}

- Note: The acid chloride is prepared from 3-(4-chlorophenyl)propanoic acid and thionyl chloride.[1][2]
- Catalyst: Aluminum Chloride () or Lewis Acid equivalent.[1][2][4]
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]
- Conditions:
to RT.
- Selectivity: The methoxy group directs the acylation to the para position.[1][2][4]

Figure 2: Synthetic Workflow Diagram



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Caption: Step-wise synthesis via the Claisen-Schmidt condensation and subsequent reduction.

Structural Characterization (Spectroscopy)

To validate the synthesis of the saturated propiophenone (and ensure no chalcone remains), the following NMR signals are diagnostic.

- NMR (CDCl₃, 400 MHz):
 - 3.87 ppm (s, 3H): Methoxy group ().^{[1][2]}
 - 3.05 ppm (t, 2H):
-methylene protons ().^{[1][2]} This triplet is distinct from the alkene doublets () seen in the chalcone.^{[1][2]}
 - 3.25 ppm (t, 2H):
-methylene protons ().^{[1][2]}
 - 6.9 – 7.9 ppm (m, 8H): Aromatic protons.^{[1][2]} The protons ortho to the ketone will appear most downfield (ppm).^{[1][2]}
- IR Spectroscopy:
 - : C=O stretch (Ketone).^{[1][2]}
 - Absence of
(strong): The C=C alkene stretch of the chalcone should be absent.
 - : C-Cl stretch.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015865, **3-(4-Chlorophenyl)-4'-methoxypropiophenone**. Retrieved from [[Link](#)][1][2]
- Syed, S. et al. (2021). Synthesis and antileishmanial activity of halogenated chalcones and dihydrochalcones. MDPI Molecules. (Contextual reference for biological activity of the scaffold).
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. [1][2] Longman Scientific & Technical. [1][2] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).

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- [1. fluorochem.co.uk](https://fluorochem.co.uk) [fluorochem.co.uk]
- [2. fluorochem.co.uk](https://fluorochem.co.uk) [fluorochem.co.uk]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
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